molecular formula C18H22N4O4S B5086363 N-benzyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline

N-benzyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline

Cat. No. B5086363
M. Wt: 390.5 g/mol
InChI Key: ZJLAXMKOMJPPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline, also known as NBMPR, is a compound that has been widely used in scientific research for its ability to inhibit nucleoside transporters.

Mechanism of Action

N-benzyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline inhibits nucleoside transporters by binding to a specific site on the transporter protein. This binding prevents the transporter from functioning properly, leading to the accumulation of nucleosides in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline depend on the specific cellular processes that are affected by the accumulation of nucleosides. In general, the accumulation of nucleosides can lead to changes in DNA synthesis, cell proliferation, and other cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline in lab experiments is that it can be used to selectively inhibit nucleoside transporters, allowing researchers to study the effects of nucleoside accumulation in cells. However, one limitation of using N-benzyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline is that it can have off-target effects on other cellular processes, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on N-benzyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline. One area of interest is the development of more selective inhibitors of nucleoside transporters, which could help to reduce off-target effects. Another area of interest is the study of the effects of nucleoside accumulation on specific cellular processes, such as DNA repair and replication. Additionally, N-benzyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline could be used in combination with other drugs to study the effects of nucleoside accumulation on cancer cells.

Synthesis Methods

N-benzyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of benzylamine with 2-nitroaniline to create N-benzyl-2-nitroaniline. This compound is then reacted with methylsulfonyl chloride to create N-benzyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline.

Scientific Research Applications

N-benzyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline has been widely used in scientific research as an inhibitor of nucleoside transporters. These transporters play a critical role in the uptake of nucleosides, which are essential for DNA synthesis and cell proliferation. Inhibition of these transporters can lead to the accumulation of nucleosides in cells, which can have a variety of effects on cellular processes.

properties

IUPAC Name

N-benzyl-5-(4-methylsulfonylpiperazin-1-yl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-27(25,26)21-11-9-20(10-12-21)16-7-8-18(22(23)24)17(13-16)19-14-15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLAXMKOMJPPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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